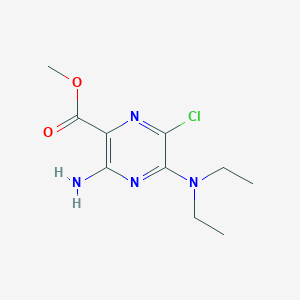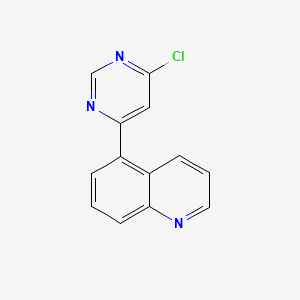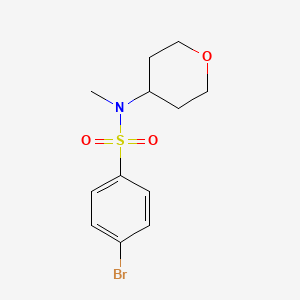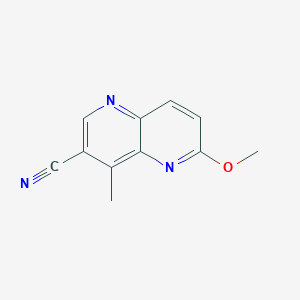
6-Methoxy-4-methyl-1,5-naphthyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-4-methyl-1,5-naphthyridine-3-carbonitrile is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-methyl-1,5-naphthyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridines with carbonyl derivatives . The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methoxy-4-methyl-1,5-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of a functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted naphthyridines .
Aplicaciones Científicas De Investigación
6-Methoxy-4-methyl-1,5-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-4-methyl-1,5-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
1,6-Naphthyridine: Known for its anticancer and antimicrobial activities.
1,8-Naphthyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: 6-Methoxy-4-methyl-1,5-naphthyridine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9N3O |
|---|---|
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
6-methoxy-4-methyl-1,5-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C11H9N3O/c1-7-8(5-12)6-13-9-3-4-10(15-2)14-11(7)9/h3-4,6H,1-2H3 |
Clave InChI |
QEIPMTPUFNQFQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC=C1C#N)C=CC(=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B13874401.png)



![n-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B13874433.png)
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)
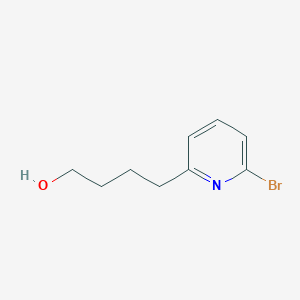
![tert-butyl N-[2-(cyclopentylamino)propyl]carbamate](/img/structure/B13874447.png)
